An In-depth Technical Guide to (4-Cycloheptylphenyl)boronic acid: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to (4-Cycloheptylphenyl)boronic acid: A Versatile Building Block in Modern Chemistry
Introduction: The Expanding Role of Boronic Acids in Scientific Research
Boronic acids, a class of organoboron compounds, have emerged from relative obscurity to become indispensable tools in the arsenal of researchers, scientists, and drug development professionals.[1] Their unique chemical reactivity, coupled with their general stability and low toxicity, has positioned them as critical building blocks in a multitude of chemical transformations.[2] At the heart of their utility lies the boronic acid moiety [-B(OH)₂], a functional group that partakes in a wide array of chemical reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3]
This guide provides an in-depth technical overview of a specific, yet increasingly relevant, member of this class: (4-Cycloheptylphenyl)boronic acid . The presence of the bulky, non-planar cycloheptyl group imparts unique steric and electronic properties to the molecule, making it a valuable synthon for accessing novel chemical space in drug discovery and materials science. We will delve into its chemical structure, physicochemical properties, synthesis, and key applications, offering field-proven insights for its effective utilization in the laboratory.
Chemical Structure and Physicochemical Properties
(4-Cycloheptylphenyl)boronic acid possesses a phenyl ring substituted with a boronic acid group at the para position and a cycloheptyl group. The large, flexible seven-membered ring of the cycloheptyl substituent significantly influences the molecule's overall shape, solubility, and intermolecular interactions.
Caption: Chemical structure of (4-Cycloheptylphenyl)boronic acid.
Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale and Citations |
| Molecular Formula | C₁₃H₁₉BO₂ | Based on the chemical structure. |
| Molecular Weight | 218.10 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Aryl boronic acids are typically crystalline solids at room temperature.[1] |
| Melting Point | Expected to be in the range of 150-250 °C | The melting points of aryl boronic acids are influenced by crystal packing and intermolecular hydrogen bonding. The bulky cycloheptyl group may disrupt efficient packing, potentially leading to a lower melting point compared to simpler phenylboronic acids. |
| Solubility | Soluble in many organic solvents (e.g., THF, DMSO, DMF, methanol); sparingly soluble in nonpolar solvents and water. | The solubility of phenylboronic acid and its derivatives in various organic solvents has been documented.[4] The large hydrophobic cycloheptyl group will likely decrease water solubility. |
| pKa | Approximately 8-9 | The pKa of aryl boronic acids is typically in this range. The electron-donating nature of the alkyl cycloheptyl group is expected to slightly increase the pKa compared to unsubstituted phenylboronic acid.[2] |
| Stability | Stable under normal laboratory conditions. Prone to dehydration to form the corresponding boroxine (a cyclic trimer anhydride) upon heating or under acidic conditions. | Dehydration is a common characteristic of boronic acids.[1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of (4-Cycloheptylphenyl)boronic acid. Below are the expected spectroscopic signatures:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for the aromatic protons, the cycloheptyl protons, and the acidic protons of the boronic acid group. The aromatic protons would appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm). The cycloheptyl protons would show complex multiplets in the upfield region (δ 1.0-3.0 ppm). The boronic acid protons are often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range or not being observed at all. Running the NMR in d₄-methanol can sometimes provide a sharper spectrum.[3]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the aromatic carbons and the cycloheptyl carbons. The carbon attached to the boron atom would appear at a characteristic downfield chemical shift.
-
¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): This technique is particularly useful for characterizing boronic acids. A single, broad signal is expected in the range of δ 27-33 ppm for the sp²-hybridized boron atom.[5][6]
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands. A broad O-H stretching band for the boronic acid hydroxyl groups would be observed around 3200-3600 cm⁻¹. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, and aliphatic C-H stretching from the cycloheptyl group would be seen just below 3000 cm⁻¹. A strong B-O stretching vibration is typically observed in the 1300-1400 cm⁻¹ region.[7][8]
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. Techniques like electrospray ionization (ESI) can be used, often showing the [M-H]⁻ ion in negative ion mode or adducts in positive ion mode.[9][10]
Synthesis and Purification
The synthesis of aryl boronic acids can be achieved through several established methods. For (4-Cycloheptylphenyl)boronic acid, a common and efficient route would involve the reaction of a suitable organometallic reagent with a borate ester, followed by hydrolysis.
Caption: A typical synthetic workflow for (4-Cycloheptylphenyl)boronic acid.
A plausible synthetic protocol is outlined below:
Step 1: Formation of the Organometallic Reagent
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 4-bromo-1-cycloheptylbenzene in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction.
-
Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation and Hydrolysis
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve triisopropyl borate in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding it to a stirred mixture of ice and dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purification
The crude (4-Cycloheptylphenyl)boronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of water and an organic solvent or a mixture of a polar and a nonpolar organic solvent.
Key Applications in Research and Development
The unique structural features of (4-Cycloheptylphenyl)boronic acid make it a valuable tool in several areas of chemical research, particularly in drug discovery and materials science.
Drug Discovery
The incorporation of bulky, lipophilic groups like cycloheptyl can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. The cycloheptyl moiety can enhance binding to hydrophobic pockets in target proteins and improve metabolic stability.
(4-Cycloheptylphenyl)boronic acid serves as a key building block in the synthesis of biaryl compounds via the Suzuki-Miyaura coupling reaction. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of complex molecular scaffolds.
Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling reaction using (4-Cycloheptylphenyl)boronic acid.
Materials:
-
(4-Cycloheptylphenyl)boronic acid
-
An aryl halide (e.g., 4-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
To a reaction vial, add (4-Cycloheptylphenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0 equivalents), and the palladium catalyst (0.02-0.05 equivalents).
-
Purge the vial with an inert gas (argon or nitrogen).
-
Add the degassed solvent system.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Materials Science
The ability of boronic acids to form reversible covalent bonds with diols has been exploited in the development of "smart" materials that respond to specific stimuli, such as changes in pH or the presence of saccharides.[1] (4-Cycloheptylphenyl)boronic acid can be incorporated into polymers to create materials with unique properties. The bulky cycloheptyl group can influence the morphology and mechanical properties of the resulting polymers.
Conclusion
(4-Cycloheptylphenyl)boronic acid is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive boronic acid moiety and a sterically demanding cycloheptyl group provides access to novel chemical structures with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, offering a foundation for its effective use in the laboratory. As the demand for new molecules with tailored properties continues to grow, the importance of specialized building blocks like (4-Cycloheptylphenyl)boronic acid is set to increase.
References
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